

Introduction: Profiling a Novel Phenolic Piperazine Compound

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Compound of Interest

Compound Name: 2-Methoxy-4-(piperazin-1-yl)phenol

Cat. No.: B1593114

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2-Methoxy-4-(piperazin-1-yl)phenol is an organic compound featuring two key pharmacophores: a methoxy-phenol group and a piperazine moiety.^{[1][2]} The phenolic component is often associated with antioxidant properties, while the piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting the central nervous system and exhibiting a range of other biological activities.^{[1][3]} Derivatives of piperazine have been investigated for their potential to interact with critical biological targets like serotonin and dopamine receptors.^[1] Given this structural makeup, **2-Methoxy-4-(piperazin-1-yl)phenol** presents as a compelling candidate for discovery research, with potential applications ranging from oncology to neuropharmacology.

The specific biological effects and toxicity of **2-Methoxy-4-(piperazin-1-yl)phenol** are not yet fully characterized.^[2] Therefore, a systematic in vitro evaluation is the essential first step in elucidating its pharmacological profile. This guide, designed for researchers in cell biology and drug development, provides a comprehensive framework and detailed protocols for the initial characterization of this compound using standard cell culture assays. We will focus on establishing its cytotoxic and cytostatic effects, and subsequently, delving into the potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Section 1: Compound Profile and Handling

Before initiating any biological assays, it is critical to properly handle and prepare the compound to ensure experimental reproducibility and accuracy.

Physicochemical Properties

A summary of the key properties of **2-Methoxy-4-(piperazin-1-yl)phenol** is provided below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂	[2]
Molar Mass	208.26 g/mol	[2]
Appearance	White crystalline or crystalline powder	[2]
Melting Point	~135-139°C	[2]
Solubility	Low in water; soluble in organic solvents like ethanol, methanol, and DMSO.	[2]

Preparation of Stock Solutions

Accurate and consistent compound concentration is fundamental to reliable data.

- **Rationale:** A high-concentration stock solution, typically in Dimethyl Sulfoxide (DMSO), is prepared to minimize the volume of solvent added to cell cultures. High concentrations of DMSO can be toxic to cells, so the final concentration in the culture medium should generally be kept below 0.5%, and ideally below 0.1%.

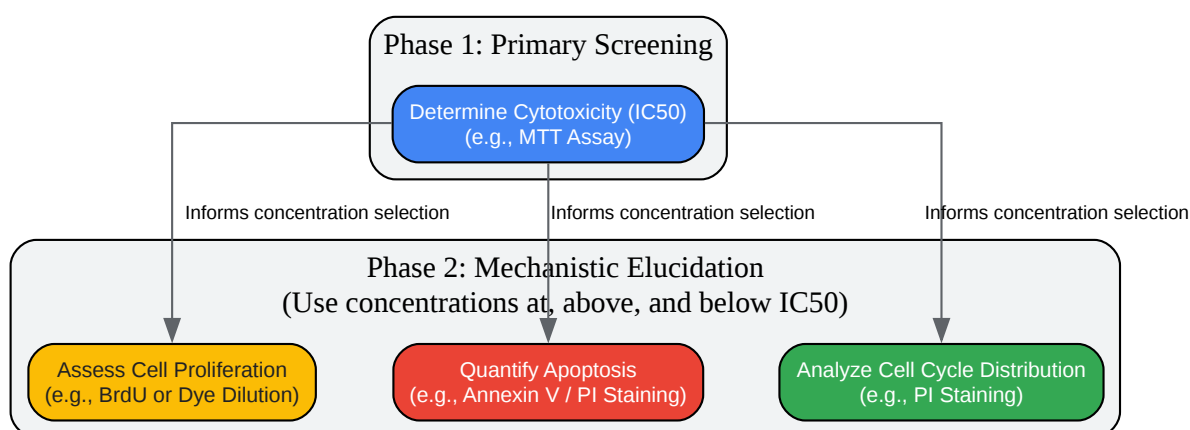
Protocol:

- **Solvent Selection:** Use sterile, anhydrous, cell-culture grade DMSO.
- **Calculation:** To prepare a 10 mM stock solution, dissolve 2.083 mg of **2-Methoxy-4-(piperazin-1-yl)phenol** (MW: 208.26) in 1 mL of DMSO. Adjust quantities as needed.
- **Dissolution:** Add the solvent to the weighed compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

- **Aliquoting and Storage:** Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Section 2: Experimental Workflow for Compound Characterization

A logical, tiered approach is recommended to efficiently characterize the compound's effects. The initial step is always to determine the concentration-dependent cytotoxicity, which then informs the concentrations used in subsequent, more detailed mechanistic assays.



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Caption: General workflow for in vitro analysis of a novel compound.

Section 3: Core Protocols for Cellular Assays

The following protocols provide step-by-step instructions for foundational assays. It is crucial to include appropriate controls in every experiment.

- **Negative Control:** Untreated cells.
- **Vehicle Control:** Cells treated with the same concentration of DMSO used for the highest compound dose.

- Positive Control: Cells treated with a known inducer of the measured effect (e.g., Staurosporine for apoptosis, Doxorubicin for cytotoxicity).

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.^[4] Metabolically active cells use dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.^{[4][5]}

Materials:

- 96-well flat-bottom cell culture plates
- **2-Methoxy-4-(piperazin-1-yl)phenol** stock solution
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 μ L of medium) and incubate for 12-24 hours to allow for attachment and recovery.^[5]
- Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 μ L of the compound-containing medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.^[5]

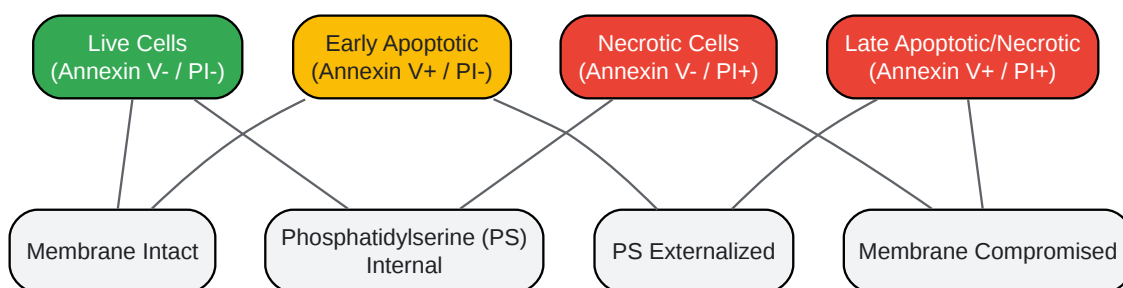
- **Formazan Solubilization:** Carefully remove the medium. Add 100-150 μL of solubilization buffer to each well.[6] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[6]
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader. Use wells with medium only as a blank control.[5]

Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control:
$$\% \text{ Viability} = \frac{(\text{Absorbance_Sample} - \text{Absorbance_Blank})}{(\text{Absorbance_VehicleControl} - \text{Absorbance_Blank})} \times 100$$
- Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC_{50} value (the concentration that inhibits 50% of cell viability).

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [8] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes, thus staining only late apoptotic and necrotic cells.[9][10]



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